molecular formula C16H16N4 B11853473 Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- CAS No. 96825-97-7

Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)-

Cat. No.: B11853473
CAS No.: 96825-97-7
M. Wt: 264.32 g/mol
InChI Key: YPWBXHJHCRFZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- is a heterocyclic compound that features a fused ring system combining pyridazine and isoquinoline moieties. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide can yield related pyridazino compounds .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- involves interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Pyridazine derivatives
  • Isoquinoline derivatives
  • Pyridazinone derivatives

Comparison: Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- is unique due to its fused ring system, which imparts distinct physicochemical properties. Compared to pyridazine and isoquinoline derivatives, this compound may exhibit enhanced stability, specific binding affinities, and unique biological activities .

Properties

CAS No.

96825-97-7

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3-methyl-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline

InChI

InChI=1S/C16H16N4/c1-11-10-14-15(19-18-11)12-6-2-3-7-13(12)16(17-14)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

YPWBXHJHCRFZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=N2)N4CCCC4)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.